![molecular formula C25H24N2O6 B383091 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol CAS No. 379253-42-6](/img/structure/B383091.png)
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol
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Overview
Description
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol is a complex organic compound that features a unique combination of functional groups, including a nitro group, a trimethoxyphenyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Acidic or basic conditions may be required depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .
Scientific Research Applications
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the function of tubulin, a protein involved in cell division, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Biological Activity
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol is a synthetic organic compound belonging to the indole family. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article will explore its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include 4-chlorobenzaldehyde and 3,4,5-trimethoxyphenylacetonitrile. The synthetic route often utilizes controlled temperatures and specific solvents to optimize yield and purity.
Synthetic Route Overview
Step | Description |
---|---|
1 | Reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a catalyst. |
2 | Nitroalkane addition to form the nitro group. |
3 | Purification through chromatography to isolate the final product. |
Antibacterial Activity
Research indicates that compounds within the indole family exhibit significant antibacterial properties. A study evaluating various synthesized alkaloids found that certain derivatives demonstrated inhibition against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In vitro testing of similar indole derivatives showed varying degrees of antibacterial activity:
- Compound A : MIC = 0.0048 mg/mL against E. coli.
- Compound B : MIC = 0.0195 mg/mL against Bacillus mycoides.
These results suggest that modifications in the chemical structure can enhance antibacterial efficacy.
Antifungal Activity
The antifungal potential of related compounds has also been assessed. For instance, indole derivatives have shown effectiveness against common fungal strains such as Candida albicans.
Table: Antifungal Activity of Indole Derivatives
Compound | Fungal Strain | MIC (mg/mL) |
---|---|---|
Compound A | C. albicans | 0.039 |
Compound B | A. niger | 0.010 |
These findings highlight the potential of indole derivatives as antifungal agents.
The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes in bacteria and fungi. The nitro group may play a crucial role in enhancing its reactivity with microbial targets.
Properties
IUPAC Name |
1-hydroxy-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenylindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-31-21-13-17(14-22(32-2)25(21)33-3)19(15-26(28)29)23-18-11-7-8-12-20(18)27(30)24(23)16-9-5-4-6-10-16/h4-14,19,30H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGZZYVGVWYCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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